Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine
Description
Structure
2D Structure
Properties
IUPAC Name |
(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-phenylmethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29NO5/c1-33(32(36)38-21-29-27-13-7-5-11-25(27)26-12-6-8-14-28(26)29)30(31(34)35)19-22-15-17-24(18-16-22)37-20-23-9-3-2-4-10-23/h2-18,29-30H,19-21H2,1H3,(H,34,35)/t30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRIYHZWFNFNDD-SSEXGKCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine typically involves the protection of the amino group of tyrosine with the Fmoc group. This is achieved through the reaction of tyrosine with Fmoc chloride in the presence of a base such as pyridine. The O-benzyl group is introduced to protect the hydroxyl group of tyrosine, and the Nalpha-methyl group is added to enhance the stability and solubility of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and by-products, ensuring the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group is typically removed using a base such as piperidine, which facilitates the formation of a dibenzofulvene intermediate.
Substitution Reactions: The O-benzyl group can be removed through hydrogenolysis, using palladium on carbon as a catalyst.
Common Reagents and Conditions
Deprotection: Piperidine is commonly used for the removal of the Fmoc group.
Hydrogenolysis: Palladium on carbon is used to remove the O-benzyl group under hydrogen atmosphere.
Major Products Formed
Scientific Research Applications
Peptide Synthesis
Fmoc-Nα-methyl-O-benzyl-D-tyrosine is primarily employed as a building block in solid-phase peptide synthesis (SPPS) . Its Fmoc (9-fluorenylmethoxycarbonyl) protection group allows for efficient coupling reactions, leading to the formation of complex peptide sequences with high purity. The advantages of using this compound in peptide synthesis include:
- Enhanced Solubility: The benzyl group improves the solubility of peptides in organic solvents, facilitating easier purification processes.
- Compatibility with Diverse Modifications: The structure allows for various modifications, such as cyclization or incorporation of unnatural amino acids, which can enhance the biological activity of the resulting peptides .
Drug Development
In the pharmaceutical industry, Fmoc-Nα-methyl-O-benzyl-D-tyrosine plays a crucial role in developing peptide-based drugs. Its applications include:
- Targeting Specific Receptors: The compound's structural features enable the design of peptides that can selectively bind to specific receptors or enzymes, enhancing therapeutic efficacy.
- Improving Stability: Modifications using this amino acid can lead to increased stability and bioavailability of peptide drugs, making them more effective in clinical settings .
Bioconjugation
Bioconjugation techniques utilize Fmoc-Nα-methyl-O-benzyl-D-tyrosine for attaching biomolecules to surfaces or other molecules. This application is vital for:
- Targeted Drug Delivery Systems: By conjugating therapeutic agents with targeting ligands, researchers can improve the specificity and reduce side effects of drug treatments.
- Development of Diagnostic Tools: The compound can be used to create bioconjugates that serve as markers or probes in various diagnostic applications .
Research in Neuroscience
The compound has significant implications in neuroscience research, particularly in studying neurotransmitter systems. Applications include:
- Understanding Neurological Pathways: Fmoc-Nα-methyl-O-benzyl-D-tyrosine aids in synthesizing neuroactive compounds that help elucidate complex neuronal interactions.
- Development of Neuroactive Peptides: It is used to create peptides that can modulate neurotransmitter activity, providing insights into potential treatments for neurological disorders .
Protein Engineering
In protein engineering, Fmoc-Nα-methyl-O-benzyl-D-tyrosine is instrumental for:
- Enhancing Protein Stability: By modifying proteins with this compound, researchers can improve their stability and functionality, which is crucial for various biotechnological applications.
- Enzyme Engineering: The ability to incorporate this amino acid into enzyme structures allows for the design of more efficient catalysts for biochemical reactions .
Summary Table of Applications
| Application Area | Key Benefits |
|---|---|
| Peptide Synthesis | Enhanced solubility; compatibility with modifications |
| Drug Development | Targeting specific receptors; improved stability |
| Bioconjugation | Targeted drug delivery; development of diagnostic tools |
| Neuroscience Research | Understanding neurological pathways; neuroactive peptides |
| Protein Engineering | Enhanced stability; enzyme efficiency |
Case Studies and Research Findings
- Peptide Therapeutics Development : Research has demonstrated that incorporating Fmoc-Nα-methyl-O-benzyl-D-tyrosine into peptide sequences significantly improves their binding affinity to target proteins compared to unmodified peptides. This was evidenced through competitive fluorescence polarization assays that measured binding constants .
- Advancements in SPPS : Recent advancements in Fmoc SPPS technology have highlighted the increasing demand for modified amino acids like Fmoc-Nα-methyl-O-benzyl-D-tyrosine. These advancements have led to improved synthesis times and higher quality peptides entering clinical trials .
- Neuroactive Compound Synthesis : Studies have utilized this compound in synthesizing neuropeptides that modulate synaptic transmission, providing new insights into potential therapeutic strategies for treating neurological disorders .
Mechanism of Action
The mechanism of action of Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine involves the selective protection and deprotection of functional groups during peptide synthesis. The Fmoc group protects the amino function, allowing for selective deprotection and subsequent peptide bond formation. The O-benzyl group protects the hydroxyl function, preventing unwanted side reactions during synthesis .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key derivatives of Fmoc-protected tyrosine and phenylalanine analogs, highlighting differences in substituents, stereochemistry, and applications:
Key Comparison Points
Protecting Group Chemistry
- O-Benzyl (Target Compound) : Offers robust protection but requires harsh conditions (e.g., H₂/Pd or TFA/Scavengers) for removal. Increases hydrophobicity, complicating aqueous purification .
- O-tert-Butyl : Acid-labile (cleaved with TFA), preferred for peptides requiring mild deprotection. Bulkier than benzyl, enhancing solubility in DMF/NMP .
- O-Methyl : Minimal steric hindrance; deprotected via HI or HBr, but less common in SPPS due to stability issues .
- O-Allyl : Orthogonal protection compatible with Fmoc chemistry; removed under neutral conditions using Pd(0) .
Stereochemical and Backbone Modifications
- D vs. L Configuration: D-amino acids enhance proteolytic resistance and are used in antimicrobial peptides. For example, Fmoc-D-Tyr(tBu)-OH (CAS 118488-18-9) is favored in peptidomimetic designs .
- Nalpha-Methylation : Introduced in the target compound and N-Fmoc-N-methyl-D-phenylalanine , this modification reduces hydrogen bonding, favoring helical or turn conformations. It also improves membrane permeability.
Solubility and Coupling Efficiency
- Bulky groups (e.g., O-benzyl) may slow coupling kinetics. However, activating reagents like HBTU ensure high efficiency even with hindered residues, enabling single couplings in 10–30 minutes .
- Hydrophobic derivatives (e.g., O-benzyl) require polar aprotic solvents (DMF, NMP) for solubility, while tert-butyl variants exhibit better compatibility with organic phases .
Biological Activity
Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine is a modified form of the amino acid tyrosine, primarily utilized in solid-phase peptide synthesis (SPPS). This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which plays a crucial role in the synthesis and modification of peptides for various biological applications. This article delves into the biological activity of this compound, exploring its biochemical properties, mechanisms of action, and implications for research and therapeutic applications.
Overview of this compound
- Molecular Formula : C32H29NO5
- Molecular Weight : 507.58 g/mol
- CAS Number : 1354485-25-8
This compound is characterized by its ability to act as a building block in peptide synthesis. The Fmoc group provides stability during synthesis while allowing for selective deprotection under mild conditions, facilitating the incorporation of this derivative into peptide chains.
The biological activity of this compound is primarily linked to its incorporation into peptides, which can modulate various cellular functions:
- Peptide Synthesis : The compound is integrated into peptide sequences during SPPS, where it influences the structure and function of the resulting peptides .
- Cellular Interactions : Peptides synthesized with this compound can interact with proteins and receptors, potentially altering signaling pathways and cellular responses .
- Pharmacological Applications : By modifying the properties of peptides, this compound can enhance the pharmacokinetic profiles of therapeutic agents, making them more effective in clinical settings .
This compound exhibits several biochemical properties that contribute to its utility in research:
- Stability : The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
- Reactivity : The Fmoc group protects the amino functionality of tyrosine, preventing unwanted reactions during peptide synthesis. Once the peptide is formed, the Fmoc group can be removed to expose the amino group for further interactions .
Cellular Effects and Applications
The incorporation of this compound into peptides has been shown to affect various cellular processes:
- Signal Modulation : Peptides containing this compound can be designed to activate or inhibit specific signaling pathways, influencing gene expression and metabolic processes.
- Protein Interaction Studies : Researchers utilize this compound to study protein-protein interactions by incorporating it at specific sites within proteins, allowing for insights into protein functions and potential drug targets .
Research Findings and Case Studies
Several studies have highlighted the significance of this compound in biological research:
Q & A
Q. How should researchers resolve contradictions in spectroscopic data during characterization?
- Methodology : For conflicting NMR/MS results:
- Repurification : Use preparative HPLC to isolate the target compound from co-eluting impurities.
- 2D NMR (HSQC, COSY) : Assign ambiguous proton/carbon signals to confirm regiochemistry.
- Isotopic labeling : Synthesize ¹³C-labeled analogs to verify assignments .
Notes
- References : Avoid non-academic sources (e.g., ). Prioritize peer-reviewed methods from synthesis guides and analytical protocols .
- Experimental Design : Include controls (e.g., unmodified D-tyrosine) to isolate the effects of Nalpha-methyl and O-benzyl groups.
- Data Validation : Cross-validate results using orthogonal techniques (e.g., HPLC + MS) to ensure reproducibility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
